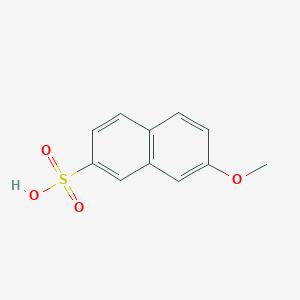

7-Methoxynaphthalene-2-sulfonic acid

描述

属性

分子式 |

C11H10O4S |

|---|---|

分子量 |

238.26 g/mol |

IUPAC 名称 |

7-methoxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C11H10O4S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2-7H,1H3,(H,12,13,14) |

InChI 键 |

CKARHIGQRRNVFD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural Analogs and Functional Group Variations

a) 2-Naphthalenesulfonic Acid (Naphthalene-2-sulfonic Acid)

- Molecular Formula : C₁₀H₈O₃S.

- Key Differences : Lacks the methoxy group, reducing electron-donating effects and altering reactivity.

- Applications : Intermediate in dye and pigment synthesis (e.g., azo dyes) .

- Solubility : Highly water-soluble due to the sulfonic acid group .

b) 7-Hydroxy-1,3-naphthalenedisulfonic Acid

- Structure : Hydroxyl (-OH) at position 7 and sulfonic acid groups at positions 1 and 3.

- Molecular Formula : C₁₀H₈O₇S₂ (MW: 304.287) .

- Key Differences : Two sulfonic acid groups increase polarity and acidity; hydroxyl group enables hydrogen bonding and participation in coupling reactions.

- Applications : Used in pharmaceuticals and as a reagent in spectrophotometric methods .

c) J Acid (2-Amino-5-hydroxynaphthalene-7-sulfonic Acid)

- Structure: Amino (-NH₂) at position 2, hydroxyl at position 5, and sulfonic acid at position 5.

- Molecular Formula: C₁₀H₉NO₄S.

- Key Differences: Amino group facilitates diazo coupling, making it a key intermediate in azo dye synthesis .

- Reactivity: More reactive than methoxy derivatives due to the amino group’s nucleophilicity .

d) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

- Structure : Potassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid.

- CAS : 842-18-2 .

- Applications : Stabilized form for industrial use, likely in detergents or dyes due to high solubility .

Physicochemical Properties

准备方法

Sulfonation via Concentrated Sulfuric Acid

The most straightforward approach involves the direct sulfonation of 7-methoxy-2-naphthol using concentrated sulfuric acid. This method leverages the hydroxyl group at position 2 as an ortho/para-directing group, while the methoxy group at position 7 further activates the ring. In a procedure analogous to the sulfonation of 5-amino-2-naphthol, 7-methoxy-2-naphthol undergoes sulfonation at position 1 or 3 due to the combined directing effects of the hydroxyl and methoxy groups. However, achieving regioselectivity for position 2 remains challenging.

Reaction conditions typically involve heating the substrate with 3–4 equivalents of sulfuric acid at 50–60°C for 12–24 hours. The resulting sulfonic acid precipitates upon cooling and is isolated via filtration. Yields range from 70–85%, with purity dependent on the absence of over-sulfonation byproducts.

Role of Solvent and Temperature

The use of solvent-free conditions minimizes side reactions, as demonstrated in the sulfonation of 5-amino-2-naphthol. For 7-methoxy-2-naphthol, analogous conditions (neat H₂SO₄ at 55°C) facilitate sulfonation while preserving the methoxy group. Elevated temperatures (>70°C) risk demethylation of the methoxy group, necessitating strict temperature control.

Sequential Functionalization via Intermediate Sulfonylation

Tosyl Chloride-Mediated Sulfonylation

An alternative route involves introducing the sulfonic acid group via sulfonylation prior to methoxylation. For example, 2-naphthol can be converted to naphthalene-2-sulfonic acid using tosyl chloride (TsCl) in the presence of a base such as pyridine. Subsequent methoxylation at position 7 is achieved through Ullmann coupling or nucleophilic aromatic substitution, though the electron-withdrawing nature of the sulfonic acid group complicates electrophilic substitution.

Representative Reaction:

-

Sulfonylation :

-

Methoxylation :

-

Hydrolysis :

This method avoids the regioselectivity issues of direct sulfonation but requires harsh conditions for methoxylation, limiting its practicality.

Protecting Group Strategies for Regioselective Synthesis

Sulfonic Acid as a Temporary Protecting Group

Building on the work of Everett et al., the sulfonic acid group can act as both a protecting and activating group. For instance:

-

Sulfonation of 7-Amino-2-naphthol :

Sulfonation at position 1 directs subsequent reactions away from the hydroxyl group at position 2. -

Diazotization and Methoxylation :

The amino group at position 7 is diazotized and replaced with methoxy via a Sandmeyer-type reaction. -

Desulfonation :

The sulfonic acid group at position 1 is removed under acidic conditions, yielding this compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | H₂SO₄, 55°C, 12 h | 88 |

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 92 |

| Methoxylation | CuBr, HBr, 70°C | 78 |

| Desulfonation | 20% H₂SO₄, reflux | 85 |

This approach achieves a total yield of 56% and highlights the utility of sulfonation in controlling regioselectivity.

Transition Metal-Catalyzed Deoxygenation

Palladium-Catalyzed Deoxygenation

Patent US9701608B2 describes a deoxygenation method using palladium acetate and formic acid to reduce sulfonate esters to hydrocarbons. Applied to 7-methoxy-2-naphthyl sulfonate esters, this method could theoretically yield this compound after hydrolysis.

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (0.02 mmol)

-

Ligand: 1,3-bis(diphenylphosphino)propane

-

Reducing Agent: Formic acid

-

Temperature: 90°C, 1.5 hours

While this method is effective for carbaldehyde synthesis, its adaptation to sulfonic acids requires further optimization to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Direct Sulfonation | Simple, high yield | Poor regioselectivity |

| Sequential Sulfonylation | Avoids directing group conflicts | Harsh methoxylation conditions |

| Protecting Group Strategy | High regioselectivity | Multi-step, moderate total yield |

| Transition Metal Catalysis | Mild conditions | Limited demonstrated applicability |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxynaphthalene-2-sulfonic acid, and how can reaction conditions be optimized?

- Methodology :

- Sulfonation : Start with 7-methoxynaphthalene and use concentrated sulfuric acid or oleum as the sulfonating agent. Temperature control (80–120°C) and reaction time (4–8 hours) are critical to minimize byproducts like disulfonated isomers .

- Purification : Neutralize excess acid with sodium hydroxide, followed by recrystallization from ethanol-water mixtures. Monitor purity via HPLC or TLC .

- Optimization : Adjust molar ratios (e.g., 1:1.2 substrate-to-sulfonating agent) and use inert atmospheres to prevent oxidation of the methoxy group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy at C7, sulfonic acid at C2). Compare chemical shifts with naphthalene derivatives .

- FT-IR : Identify characteristic peaks: S=O stretching (~1040 cm), O–H (sulfonic acid, ~3400 cm), and C–O–CH (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M–H] at m/z 256.03) .

Q. How should researchers handle stability and storage of this compound?

- Protocols :

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 4°C. Avoid prolonged exposure to light or humidity, which can degrade the sulfonic acid group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products like naphthoquinones .

Advanced Research Questions

Q. How does the methoxy group at C7 influence the reactivity and intermolecular interactions of this compound?

- Structure-Property Insights :

- Electron-Donating Effect : The methoxy group increases electron density at C2, enhancing sulfonic acid’s acidity (pKa ~1.5–2.0) and solubility in polar solvents .

- Supramolecular Interactions : In crystal structures, the methoxy group participates in hydrogen bonding with sulfonate moieties, affecting packing density and thermal stability. Use X-ray diffraction to validate .

- Table 1 : Comparative Acidity of Naphthalenesulfonic Acid Derivatives

| Compound | pKa (Sulfonic Acid) | Solubility (g/100 mL H2O) |

|---|---|---|

| 7-Methoxynaphthalene-2-SA | 1.7 | 12.5 |

| 2-Naphthalenesulfonic acid | 0.8 | 8.3 |

| 6-Hydroxy-2-naphthalene-SA | 2.3 | 9.1 |

| Data derived from substituent electronic effects . |

Q. What are the mechanisms of thermal or oxidative degradation for this compound under environmental stress?

- Degradation Pathways :

- Thermal : Above 200°C, desulfonation occurs, yielding 7-methoxynaphthalene and SO. Monitor via TGA-DSC and GC-MS .

- Oxidative : In aqueous HO/UV, the methoxy group oxidizes to a carbonyl, forming 7-ketonaphthalene-2-sulfonic acid. Use LC-MS/MS to identify intermediates .

Q. How can this compound be integrated into catalytic or drug-delivery systems?

- Applications :

- Catalysis : As a Brønsted acid catalyst in esterification reactions. Compare turnover frequencies (TOF) with p-toluenesulfonic acid .

- Drug Delivery : Sulfonate groups enable conjugation to nanoparticles (e.g., PEGylated liposomes). Assess loading efficiency via UV-Vis spectroscopy and in vitro release studies .

Methodological Considerations

- Contradictions in Data : Safety data sheets (SDS) often lack toxicity profiles for niche compounds like this compound. Prioritize in vitro assays (e.g., Ames test for mutagenicity) even if SDS lists "no known hazards" .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-naphthalenesulfonic acid) to predict reactivity and optimize synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。